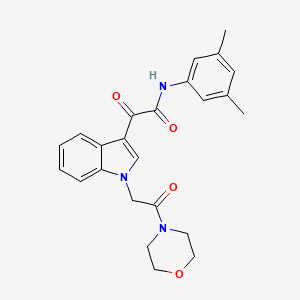
N-(3,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N4O3, with a molecular weight of approximately 402.47 g/mol. The structure features an indole core, a morpholino group, and an oxoacetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3 |
| Molecular Weight | 402.47 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression. Its mechanism of action is likely related to the inhibition of specific signaling pathways that promote tumor growth.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to cancer metabolism.
- Receptor Interaction : Preliminary studies suggest that it may act on estrogen receptors, which are critical in breast cancer development.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines.
- Study Reference : A study published in Journal of Medicinal Chemistry reported that similar indole derivatives have been effective against estrogen receptor-positive breast cancer cells, suggesting a potential pathway for this compound's efficacy .
-
Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in tumor growth.
- Findings : Docking simulations indicated favorable interactions with the active sites of key enzymes, supporting its potential as a lead compound for further development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions using readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Synthetic Route
The synthesis generally follows these steps:
- Formation of Indole Derivative : The initial step involves synthesizing the indole derivative through cyclization reactions.
- Introduction of Morpholino Group : The morpholino group is introduced through nucleophilic substitution reactions.
- Acetamide Formation : Finally, the oxoacetamide functionality is added via acylation reactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-11-17(2)13-18(12-16)25-24(30)23(29)20-14-27(21-6-4-3-5-19(20)21)15-22(28)26-7-9-31-10-8-26/h3-6,11-14H,7-10,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDUYANQIDSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














